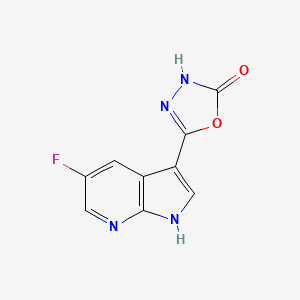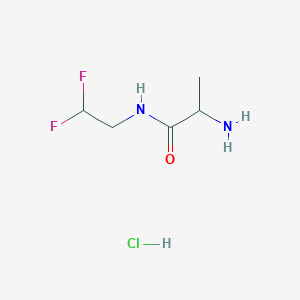![molecular formula C21H34N4O2 B13686943 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline](/img/structure/B13686943.png)
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is a complex organic compound with the molecular formula C16H25N3O2 It is a derivative of piperazine and piperidine, featuring a tert-butoxycarbonyl (Boc) protecting group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline typically involves multiple steps:
Formation of Boc-protected piperazine: The initial step involves the protection of piperazine with a Boc group. This is achieved by reacting piperazine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine.
Alkylation: The Boc-protected piperazine is then alkylated with a suitable alkyl halide to introduce the methyl group.
Coupling with piperidine: The alkylated product is coupled with piperidine under appropriate conditions to form the desired compound.
Final deprotection: The Boc group can be removed under acidic conditions if necessary, although it is often retained to protect the amine functionalities during further reactions.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Common techniques include continuous flow synthesis and the use of automated reactors to control reaction parameters precisely.
Analyse Des Réactions Chimiques
Types of Reactions
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can occur at the piperazine or piperidine rings, often using halogenated reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), potassium permanganate (KMnO4)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction can lead to fully reduced amine derivatives.
Applications De Recherche Scientifique
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules, particularly in medicinal chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific receptors or enzymes.
Industry: It is used in the development of new materials and as a building block for various chemical processes.
Mécanisme D'action
The mechanism of action of 4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline involves its interaction with specific molecular targets. The Boc group provides stability and protection to the amine functionalities, allowing the compound to participate in various biochemical pathways. The piperazine and piperidine rings are known to interact with receptors and enzymes, potentially modulating their activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-(4-Methylpiperazin-1-yl)aniline: Similar structure but lacks the Boc protecting group.
4-[4-[(1-Boc-4-piperidyl)methyl]-1-piperazinyl]aniline: Similar structure with a different substitution pattern.
3-[(4-Methyl-1-piperazinyl)carbonyl]aniline: Contains a carbonyl group instead of the Boc group.
Uniqueness
4-[4-[(4-Boc-1-piperazinyl)methyl]-1-piperidyl]aniline is unique due to the presence of both piperazine and piperidine rings, along with the Boc protecting group. This combination provides distinct chemical properties, making it a valuable intermediate in various synthetic pathways and research applications.
Propriétés
Formule moléculaire |
C21H34N4O2 |
|---|---|
Poids moléculaire |
374.5 g/mol |
Nom IUPAC |
tert-butyl 4-[[1-(4-aminophenyl)piperidin-4-yl]methyl]piperazine-1-carboxylate |
InChI |
InChI=1S/C21H34N4O2/c1-21(2,3)27-20(26)25-14-12-23(13-15-25)16-17-8-10-24(11-9-17)19-6-4-18(22)5-7-19/h4-7,17H,8-16,22H2,1-3H3 |
Clé InChI |
GCMBCRKGEMAEEJ-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)CC2CCN(CC2)C3=CC=C(C=C3)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![4-Methoxy-1a,2,3,7b-tetrahydro-1H-cyclopropa[c]quinoline](/img/structure/B13686861.png)
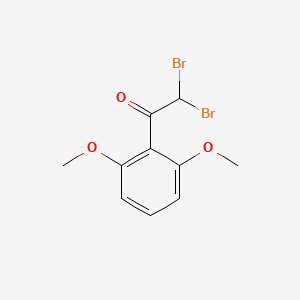
![5-(Benzo[d][1,3]dioxol-5-ylmethyl)-1,3,4-thiadiazol-2-amine](/img/structure/B13686875.png)
![4-[2-(Methylthio)-5-nitrophenyl]-1,2,3-thiadiazole](/img/structure/B13686878.png)

![7-Methyl-2-(2-nitrophenyl)imidazo[1,2-a]pyridine](/img/structure/B13686888.png)
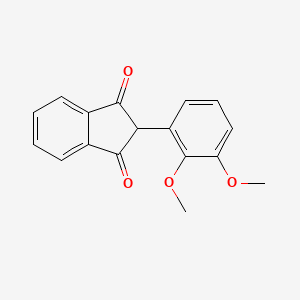
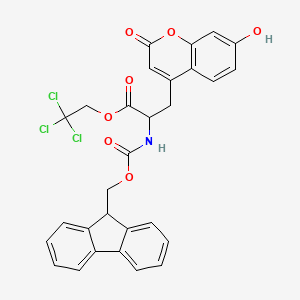
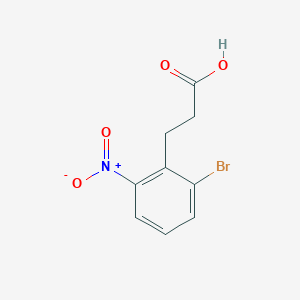
![Ethyl (R)-5-[1-(2,6-dichloro-3-fluorophenyl)ethoxy]-6-[bis(boc)amino]pyridazine-3-carboxylate](/img/structure/B13686924.png)

